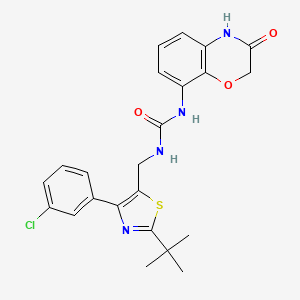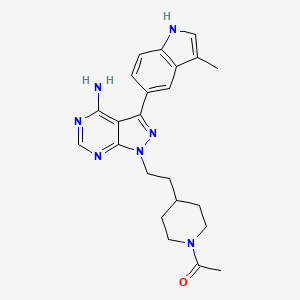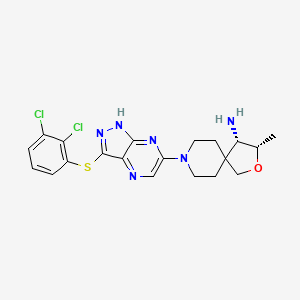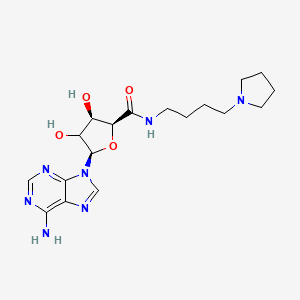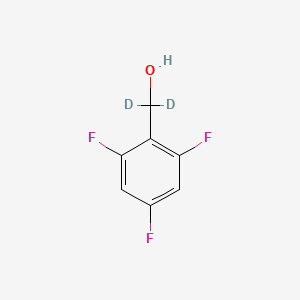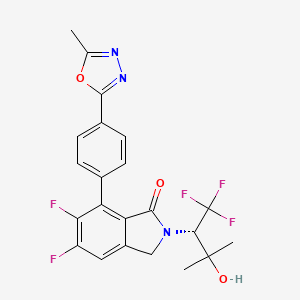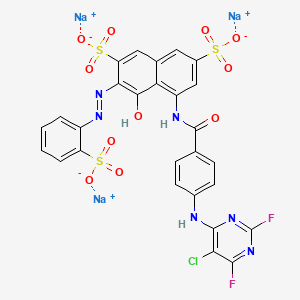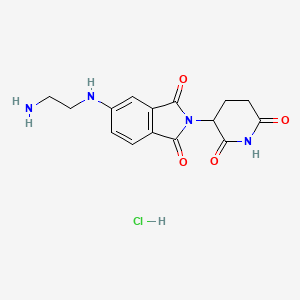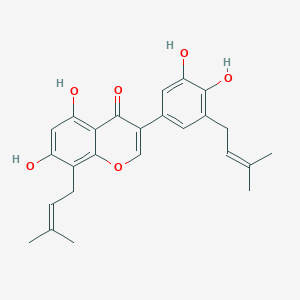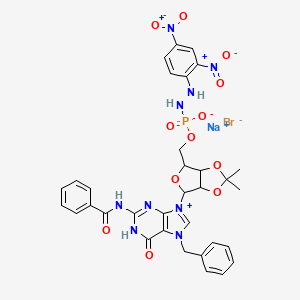
eIF4E-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
eIF4E-IN-6: is a synthetic compound designed to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the initiation of protein synthesis by binding to the cap structure of messenger RNA (mRNA). Dysregulation of eIF4E activity has been linked to various diseases, including cancer and neurodevelopmental disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of eIF4E-IN-6 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: eIF4E-IN-6 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its synthesis and metabolism .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the selective introduction of functional groups. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired product .
Major Products: The major product of these reactions is this compound itself, with potential by-products including intermediate compounds and unreacted starting materials. These by-products are typically removed through purification processes such as chromatography .
Wissenschaftliche Forschungsanwendungen
eIF4E-IN-6 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
eIF4E-IN-6 exerts its effects by binding to the eIF4E protein, thereby preventing its interaction with the cap structure of mRNA. This inhibition disrupts the formation of the eIF4F complex, which is essential for the initiation of translation. By blocking this interaction, this compound effectively reduces the translation of specific mRNAs, leading to decreased protein synthesis . The molecular targets and pathways involved include the mTOR and ERK signaling pathways, which are known to regulate eIF4E activity .
Vergleich Mit ähnlichen Verbindungen
4EGI-1: Another eIF4E inhibitor that disrupts the eIF4E-eIF4G interaction.
Rocaglates: Compounds that inhibit eIF4A, another component of the eIF4F complex.
MNK1/2 inhibitors: Target the kinases that phosphorylate eIF4E, thereby modulating its activity.
Uniqueness of eIF4E-IN-6: this compound is unique in its specific binding to eIF4E and its ability to inhibit the cap-dependent translation initiation without affecting other components of the translation machinery. This specificity makes it a valuable tool for studying the role of eIF4E in various cellular processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C33H32BrN9NaO12P |
|---|---|
Molekulargewicht |
880.5 g/mol |
IUPAC-Name |
sodium;[4-(2-benzamido-7-benzyl-6-oxo-1H-purin-9-ium-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-[2-(2,4-dinitrophenyl)hydrazinyl]phosphinate;bromide |
InChI |
InChI=1S/C33H32N9O12P.BrH.Na/c1-33(2)53-26-24(17-51-55(49,50)38-37-22-14-13-21(41(45)46)15-23(22)42(47)48)52-31(27(26)54-33)40-18-39(16-19-9-5-3-6-10-19)25-28(40)34-32(36-30(25)44)35-29(43)20-11-7-4-8-12-20;;/h3-15,18,24,26-27,31,37H,16-17H2,1-2H3,(H3-,34,35,36,38,43,44,49,50);1H;/q;;+1/p-1 |
InChI-Schlüssel |
YDCWQEJKFNFSOO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CC6=CC=CC=C6)COP(=O)(NNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[O-])C.[Na+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


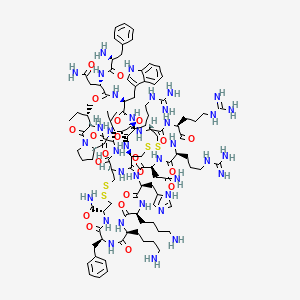
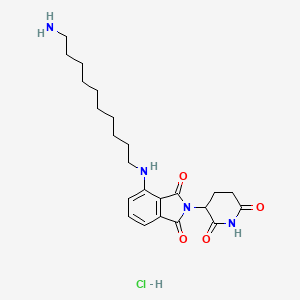
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
